4,6-Dimethyl-3-hydroxypyridine
Overview
Description
“4,6-Dimethyl-3-hydroxypyridine” is an organic compound with the molecular formula C7H9NO and a molecular weight of 123.15 . It is also known by the IUPAC name 4,6-dimethyl-3-pyridinol . The compound is used for research and development purposes .
Synthesis Analysis
The synthesis of “this compound” and its derivatives has been a subject of various studies. One such method involves the preparation of 3-hydroxypyridine by the hydrolysis of 3-pyridinesulfonic acid in an aqueous solution of alkali metal hydroxides under pressure .
Chemical Reactions Analysis
The chemical reactions involving “this compound” have been studied. For instance, one study reported the synthesis of numerous 5-substituted 2-amino-4,6-dihydroxypyrimidine derivatives for their possible inhibitory effects against immune-induced nitric oxide generation .
Scientific Research Applications
Metalloenzyme Inhibition and Iron Chelation
4,6-Dimethyl-3-hydroxypyridine derivatives have been studied for their ability to inhibit iron-containing metalloenzymes, such as 5-lipoxygenase. The molecular dimensions and lipophilicity of these compounds are critical factors influencing their inhibitory activity (Liu et al., 2002). Additionally, derivatives of this compound, such as 1,2-dimethyl-3-hydroxypyridin-4-one, have been used in clinical trials as orally available iron chelators (El-Jammal et al., 1994).
Role in Synthesis of Complex Molecules
This compound is utilized in synthesizing complex molecules like α-phenylisocinchomeronic acid and derivatives, and 4-azafluorenone 3-carboxylic acid (Prostakov et al., 1986). This demonstrates the versatility of this compound in organic synthesis.
High-Performance Liquid Chromatographic Methods
The compound has been essential in developing high-performance liquid chromatography methods for measuring iron chelators in human plasma, indicating its role in analytical chemistry and medicinal applications (Klein et al., 1991).
Copper Complexation Studies
Studies have also shown the ability of this compound derivatives to form stable complexes with copper, which is significant for understanding the interactions of these compounds with various metals and their potential therapeutic applications (El-Jammal et al., 1994).
Investigation of Iron Chelation Mechanisms
Further research has delved into the mechanisms of iron chelation by this compound derivatives in vivo, contributing to the understanding of their therapeutic potential in treating iron overload conditions (Zevin et al., 1992).
Safety and Hazards
Mechanism of Action
Target of Action
4,6-Dimethyl-3-hydroxypyridine is a derivative of pyridine, a class of aromatic compounds that are prevalent in the environment and can be found in a variety of xenobiotic compounds . The presence of the ring nitrogen defines the reactivity of pyridine derivatives . .
Mode of Action
It is known that the initial hydroxylation of 4-hydroxypyridine, a related compound, is catalyzed by a flavin-dependent monooxygenase . The product of this reaction is identified as 3,4-dihydroxypyridine .
Biochemical Pathways
In the degradation of 4-hydroxypyridine, a related compound, 3,4-dihydroxypyridine is transformed to 3-formiminopyruvate . This suggests that this compound may also be involved in similar biochemical pathways.
Result of Action
It is known that pyridine derivatives can be derivatized to form a wide variety of xenobiotic compounds, suggesting that this compound may have diverse molecular and cellular effects .
Action Environment
It is known that pyridine derivatives can enter the environment through natural and anthropogenic routes , suggesting that environmental factors may play a role in the action of this compound.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 4,6-Dimethyl-3-hydroxypyridine are largely defined by its pyridine structure. The presence of the ring nitrogen defines the reactivity of pyridine derivatives
Cellular Effects
Pyridine derivatives are known to have a wide range of effects on cells, influencing cell function, signaling pathways, gene expression, and cellular metabolism . The specific effects of this compound on these processes remain to be determined.
Molecular Mechanism
It is known that pyridine derivatives can react with hydroxylamine to form oximes or hydrazine to form hydrazones
Dosage Effects in Animal Models
It is known that dihydropyridines, a class of compounds that includes this compound, are extensively used drugs in the treatment of hypertension
Metabolic Pathways
It is known that pyridine derivatives can be degraded by microorganisms, suggesting that they may be involved in various metabolic pathways
Properties
IUPAC Name |
4,6-dimethylpyridin-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c1-5-3-6(2)8-4-7(5)9/h3-4,9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OICQOTPIZHVKQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50567512 | |
Record name | 4,6-Dimethylpyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50567512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27296-77-1 | |
Record name | 4,6-Dimethyl-3-pyridinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27296-77-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,6-Dimethylpyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50567512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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